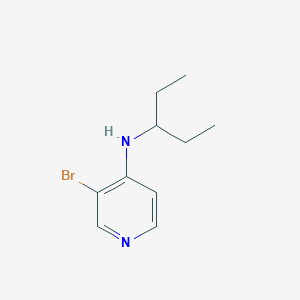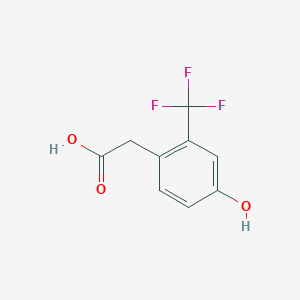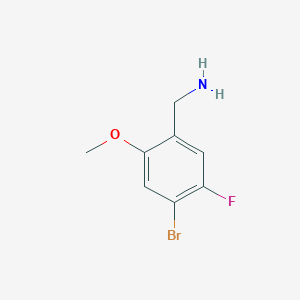![molecular formula C8H10FNO B1447662 4-Fluoro-2-[(méthylamino)méthyl]phénol CAS No. 1363166-05-5](/img/structure/B1447662.png)
4-Fluoro-2-[(méthylamino)méthyl]phénol
Vue d'ensemble
Description
4-Fluoro-2-[(methylamino)methyl]phenol, also known as FMAMP, is a synthetically produced compound that has a wide range of applications in scientific research. This versatile compound has a variety of uses in the lab, from its use as an inhibitor, to its potential to be used as a therapeutic agent. FMAMP has been studied extensively in recent years and has demonstrated a variety of biochemical and physiological effects.
Applications De Recherche Scientifique
Synthèse organique
4-Fluoro-2-[(méthylamino)méthyl]phénol : sert de précieux élément de base en chimie organique. Sa structure unique permet la synthèse de molécules complexes par le biais de diverses réactions telles que les réactions de Mannich, les substitutions aromatiques électrophile, et comme précurseur pour les réactions de couplage . Son atome de fluor peut agir comme groupe directeur, influençant le résultat de ces réactions pour produire les cadres moléculaires souhaités.
Recherche pharmaceutique
En recherche pharmaceutique, ce composé est étudié pour son potentiel en tant qu’intermédiaire dans la synthèse d’ingrédients pharmaceutiques actifs (API). Sa structure moléculaire pourrait être utilisée pour développer des composés présentant des activités pharmacologiques, ce qui pourrait conduire à de nouvelles découvertes de médicaments . La présence à la fois de fluor et d’un groupe amine dans sa structure en fait un candidat pour créer des molécules avec des affinités de liaison accrues aux cibles biologiques.
Science des matériaux
Les scientifiques des matériaux étudient This compound pour son application dans la création de matériaux avancés. Sa structure phénolique pourrait être incorporée dans des polymères pour modifier leurs propriétés, telles que la stabilité thermique ou la résistance chimique. En outre, il peut être utilisé dans le développement de nouveaux colorants ou pigments en raison de sa capacité à participer à des réactions de substitution électrophile qui peuvent introduire divers chromophores .
Recherche agricole
Dans le domaine de l’agriculture, les chercheurs peuvent étudier ce composé pour son utilisation dans le développement de nouveaux produits agrochimiques. Ses caractéristiques structurales pourraient être bénéfiques dans la formulation de pesticides ou d’herbicides avec des modes d’action spécifiques. L’atome de fluor, en particulier, est connu pour améliorer l’activité biologique des produits agrochimiques, ce qui pourrait conduire à des solutions plus efficaces de protection des cultures .
Science de l’environnement
Les scientifiques de l’environnement pourraient explorer l’utilisation de This compound dans les processus de remédiation environnementale. Ses propriétés chimiques pourraient le rendre approprié pour la dégradation des polluants ou comme composant de capteurs pour détecter les contaminants environnementaux. La compréhension de son comportement et de sa dégradation dans les systèmes écologiques est cruciale pour évaluer son impact environnemental .
Biochimie
En biochimie, la réactivité de ce composé avec diverses biomolécules peut être étudiée. Il pourrait servir de sonde pour comprendre les interactions moléculaires au sein des cellules ou comme réactif dans les essais biochimiques. La capacité du composé à former des liaisons stables avec les macromolécules biologiques peut être exploitée pour étudier les mécanismes enzymatiques ou les voies de transduction du signal .
Mécanisme D'action
- The primary target of 4-Fluoro-2-[(methylamino)methyl]phenol is likely a specific receptor or enzyme within the body. Unfortunately, detailed information on the exact target remains limited in the available literature .
Target of Action
Pharmacokinetics
- Information on absorption is not available in the current literature . The volume of distribution (Vd) remains unspecified. Details about metabolic pathways are lacking. The compound’s excretion mechanisms are not well-defined. The compound’s pharmacokinetic properties likely influence its bioavailability, but precise data are scarce.
Analyse Biochimique
Biochemical Properties
4-Fluoro-2-[(methylamino)methyl]phenol plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as a substrate or inhibitor for specific enzymes, altering their catalytic activity. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals forces .
Cellular Effects
4-Fluoro-2-[(methylamino)methyl]phenol affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity. These effects can result in alterations in cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of 4-Fluoro-2-[(methylamino)methyl]phenol involves its binding interactions with biomolecules. It can bind to enzymes, leading to their inhibition or activation. Additionally, it may interact with DNA or RNA, affecting gene expression. The compound’s effects at the molecular level are mediated through specific binding interactions, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Fluoro-2-[(methylamino)methyl]phenol can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to changes in its activity and potency. Long-term exposure to 4-Fluoro-2-[(methylamino)methyl]phenol may result in cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of 4-Fluoro-2-[(methylamino)methyl]phenol vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, toxic or adverse effects may occur, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
4-Fluoro-2-[(methylamino)methyl]phenol is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound may be metabolized through oxidation, reduction, or conjugation reactions, leading to the formation of metabolites with different biological activities. These metabolic pathways play a crucial role in determining the compound’s overall effects on cellular function .
Transport and Distribution
The transport and distribution of 4-Fluoro-2-[(methylamino)methyl]phenol within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its activity and function, as well as its potential toxicity .
Subcellular Localization
4-Fluoro-2-[(methylamino)methyl]phenol exhibits specific subcellular localization, which can impact its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell. This localization can influence the compound’s interactions with biomolecules and its overall effects on cellular processes .
Propriétés
IUPAC Name |
4-fluoro-2-(methylaminomethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c1-10-5-6-4-7(9)2-3-8(6)11/h2-4,10-11H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRQMEOKZASTGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC(=C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[4-Methyl-3-(thiophen-2-yl)phenyl]methanamine](/img/structure/B1447584.png)

![{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-ylmethyl}(methyl)amine](/img/structure/B1447588.png)
![tert-butyl 3',4'-dihydro-2'H-spiro[pyrrolidine-3,1'-pyrrolo[1,2-a]pyrazine]-1-carboxylate](/img/structure/B1447590.png)




![3-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}piperidine](/img/structure/B1447598.png)
![(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine](/img/structure/B1447601.png)
